molecular formula C14H22O B030498 4-Octylphenol CAS No. 1806-26-4

4-Octylphenol

Cat. No.: B030498
CAS No.: 1806-26-4
M. Wt: 206.32 g/mol
InChI Key: NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Description

4-Octylphenol: is an organic compound with the chemical formula C14H22O . It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. In this case, the phenol is substituted with an octyl group at the para position. This compound is known for its use in various industrial applications, particularly as a precursor in the production of surfactants and resins .

Mechanism of Action

Target of Action

4-Octylphenol (4-t-OP) is a degradation product of non-ionic surfactants alkylphenol polyethoxylates . The primary targets of this compound are the thyroid system and the liver . It has been shown to interfere with the hypothalamus–pituitary–thyroid axis , and it accumulates rapidly in the liver where it exerts most of its damage .

Mode of Action

This compound interacts with its targets by disturbing the thyroid system at many levels . It alters the structure and the function of the thyroid gland . After exposure to this compound, the levels of plasma 3,3′,5-triiodo-L-thyronine (T3), 3,3′,5,5′-L-thyroxine (T4), thyroid-stimulating hormone (TSH), and thyrotropin-releasing hormone (TRH) in adult male lizards were significantly affected .

Biochemical Pathways

This compound affects numerous biochemical pathways. It alters the transcription of many transcription regulation genes, cell metabolism-related proteins, immune-related proteins, and transporter genes . It also impacts hepatic 5′ORD (type II) deiodinase and hepatic content of T3 and T4 .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism primarily in the liver. It is mainly metabolized into glucuronide by UDP-glucuronosyltransferase (UGT) enzymes in humans . Among the UGT enzymes, UGT2B7 and UGT2B15 are the most active in catalyzing this compound glucuronidation .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in TRH levels and a decrease in TSH, T3, and T4 levels . It also leads to a higher concentration of T3 in the liver and increased 5′ORD (type II) activity .

Action Environment

This compound is a multimedia compound detected in all environmental compartments such as indoor air and surface waters . It can enter water supplies through several man-made pathways . Environmental factors, including the presence of other chemicals and the specific characteristics of the local environment, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

4-Octylphenol is associated with increased oxidative stress . It interacts with biomolecules such as DNA and lipids, leading to their oxidation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage and lipid peroxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with DNA and lipids, leading to their oxidation . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, exposure to this compound leads to increased oxidative stress, as evidenced by the positive association between serum concentrations of this compound and biomarkers of oxidative stress on DNA and lipids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can cause structural and functional alterations in the thyroid gland .

Metabolic Pathways

This compound is involved in the thyroid hormone metabolic pathway . It interacts with enzymes and cofactors in this pathway, leading to changes in the levels of thyroid hormones .

Transport and Distribution

This compound can enter water supplies through several man-made pathways, including industrial discharges and the use of pesticides and herbicides . Once in the body, it is distributed to various cells and tissues, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylphenol can be synthesized through the alkylation of phenol with octene in the presence of an acid catalyst. One common method involves the use of sulfonated styrene-divinylbenzene copolymer as a catalyst. The reaction typically occurs at temperatures ranging from 90°C to 140°C .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of phenol with octene using a strong acid cation exchange resin as a catalyst. The reaction mixture is heated to around 220°C to 270°C to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Octylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alkylated cyclohexanols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Scientific Research Applications

4-Octylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Nonylphenol: Similar in structure but with a nonyl group instead of an octyl group.

    4-tert-Octylphenol: Similar but with a tert-octyl group.

    Nonylphenol Ethoxylates: Derivatives of nonylphenol with ethoxylate groups.

Comparison:

Properties

IUPAC Name

4-octylphenol
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InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3
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InChI Key

NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C14H22O
Record name p-OCTYLPHENOL
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Related CAS

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride)
Record name 4-Octylphenol
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DSSTOX Substance ID

DTXSID9022312
Record name 4-Octylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

White solid; [ICSC], WHITE CRYSTALS.
Record name 4-Octylphenol
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Boiling Point

280 °C
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Flash Point

113 °C, 113 °C c.c.
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Solubility

Solubility in water: none
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Density

0.96 g/cm³
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Vapor Density

Relative vapor density (air = 1): 7.1
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Vapor Pressure

0.000098 [mmHg]
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CAS No.

1806-26-4, 71902-25-5
Record name 4-n-Octylphenol
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Record name Phenol, octenylated
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Record name 4-N-OCTYLPHENOL
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Melting Point

44-45 °C
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Synthesis routes and methods

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
Customer
Q & A

Q1: How does 4-octylphenol interact with estrogen receptors?

A1: this compound exhibits estrogenic activity by binding to estrogen receptors (ERs) []. It competes with natural estrogens for binding sites, potentially disrupting normal endocrine signaling pathways [, ]. Research suggests 4-OP might interact with a similar region of the hormone-binding domain as 17β-estradiol [].

Q2: What are the downstream effects of this compound exposure on male reproductive systems?

A2: Studies have shown that 4-OP exposure can lead to reduced testicular size and sperm production in male rats []. In vitro studies using mouse TM4 Sertoli cells suggest 4-OP induces mitochondria-mediated apoptosis, potentially through the regulation of Bcl-2 family proteins and activation of caspase-3 [, ]. Another study indicated 4-OP exposure reduced the expression of cytochrome P450 17α-hydroxylase/C17-20-lyase (P450c17) in fetal Leydig cells, potentially impacting testosterone synthesis [].

Q3: Are there sex-specific effects of this compound on germ cells?

A3: Yes, research indicates 4-OP exerts a sex-specific effect on germ cells. In a study using cultured human fetal gonads, 4-OP exposure significantly reduced the mitotic index and the number of pre-spermatogonia in testes but showed no significant effects on ovaries [].

Q4: Does this compound affect testosterone production in Leydig cells?

A4: In vitro studies on mice Leydig cells have shown that 4-OP can both stimulate and inhibit testosterone production depending on the concentration and whether the cells were stimulated with human chorionic gonadotropin (hCG) [, ]. Further research is needed to fully understand these complex interactions.

Q5: Does this compound impact chitobiase activity in crustaceans?

A5: Yes, studies on the fiddler crab, Uca pugilator, show that 4-OP can inhibit chitobiase activity in the hepatopancreas []. This inhibition could potentially disrupt the molting process in crustaceans.

Q6: What analytical methods are used to detect this compound in food products?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for detecting and quantifying 4-OP in food matrices like vegetable oils [] and composite foods []. Sample preparation often involves techniques like solid-phase extraction [, ].

Q7: How is this compound analyzed in environmental samples?

A7: Various analytical techniques are used, including:

  • GC/MS: This method, often combined with solid-phase extraction, is commonly used for analyzing 4-OP in water samples [, , ], soil [], and infant milk powder [].
  • HPLC with multi-electrode electrochemical coulometric-array detection: This method has been applied for determining 4-OP in human blood samples [].
  • LC/ESI-MS/MS: This technique, coupled with affinity chromatography cleanup, has been used for detecting 4-OP in fish muscle [].

Q8: What are the environmental concerns regarding this compound?

A8: 4-OP is considered an endocrine disruptor and is commonly found in various environmental compartments due to its widespread use and persistence []. Studies have detected its presence in river water [], wastewater [], and even infant milk powder []. Concerns exist about its potential to disrupt endocrine function in wildlife and humans [, ].

Q9: Can this compound be removed from wastewater?

A9: Various treatment methods have been investigated for removing 4-OP from wastewater, including:

  • Membrane bioreactors (MBRs): MBR systems, especially when combined with anaerobic-anoxic-oxic processes, have demonstrated high removal efficiencies for 4-OP [, ].
  • Ultrafiltration and nanofiltration: These membrane filtration techniques can effectively remove 4-OP from water [].
  • Advanced oxidation processes (AOPs): Processes combining UV irradiation with ozone have shown promise in degrading 4-OP in water [].

Q10: Does the presence of humic acid affect the toxicity of this compound?

A10: Research indicates that humic acid can significantly reduce the bioavailability and toxicity of 4-OP in aquatic environments by sorption [].

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C14H22O, and its molecular weight is 206.33 g/mol.

Q12: Are there studies on the adsorption behavior of this compound?

A12: Yes, the adsorption of 4-OP on carboxen, a porous carbon material, has been studied using GC/MS []. The adsorption process was found to be endothermic and best described by the Freundlich isotherm model [].

Q13: What is known about the bioaccumulation of this compound?

A13: Studies have shown that 4-OP can bioaccumulate in organisms like the freshwater algae Tolypothrix []. The bioaccumulation factor was found to be higher for 4-OP compared to other phenolic compounds tested, likely due to its higher octanol/water partition coefficient (KOW) [].

Q14: Has the mutagenicity of this compound been investigated?

A14: Yes, Ames tests have shown that 4-OP can induce positive mutations in bacterial strains, particularly TA98 and TA97, indicating potential mutagenicity [].

Q15: Have there been studies on the use of this compound in materials science?

A15: Research has explored the use of 4-OP in forming self-assembled films on copper surfaces to inhibit corrosion in hydrochloric acid solutions [].

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